REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][C:11]([CH2:15][OH:16])([CH3:14])[CH2:10][CH2:9]1)C1C=CC=CC=1.C([O-])=O.[NH4+].[H][H]>CO.[Pd]>[CH3:14][C:11]1([CH2:15][OH:16])[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1 |f:1.2|
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Name
|
|
Quantity
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2.7 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)N1CCC(CC1)(C)CO
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Name
|
|
Quantity
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8.6 g
|
Type
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reactant
|
Smiles
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C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
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34 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.6 g
|
Type
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catalyst
|
Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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degassed
|
Type
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CUSTOM
|
Details
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flushed with nitrogen
|
Type
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FILTRATION
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Details
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filtered over a pad of celite
|
Type
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CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
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CUSTOM
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Details
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the resulting residue was purified by flash chromatography (silica, 40 g, ISCO, 0-20% methanol in methylene chloride)
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Name
|
|
Type
|
product
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Smiles
|
CC1(CCNCC1)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |